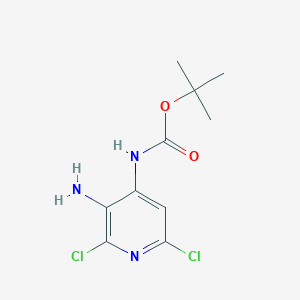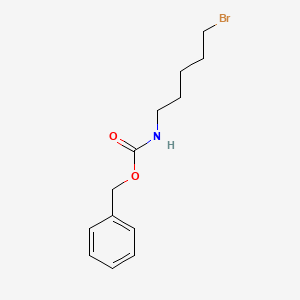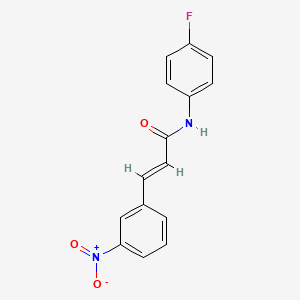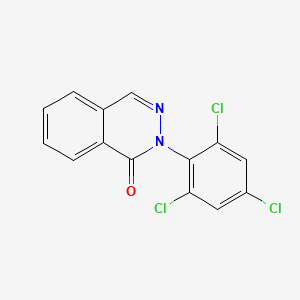
叔丁基(3-氨基-2,6-二氯吡啶-4-基)氨基甲酸酯
描述
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the molecular weight of 263.12 . It is a white to off-white solid and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” is a white to off-white solid . It is stored in a refrigerator .科学研究应用
光催化和氨基化合物的合成
叔丁基(3-氨基-2,6-二氯吡啶-4-基)氨基甲酸酯在光催化中得到应用。例如,它被用于邻羟基芳基氨基酮的光氧化还原催化胺化,促进了在温和条件下组装 3-氨基色酮。这一过程极大地拓宽了光催化方案在合成多种氨基嘧啶中的应用 (Wang 等人,2022).
晶体结构和键合研究
该化合物是晶体结构和键合研究中不可或缺的一部分,例如某些氯二乙炔和碘二乙炔衍生物的情况。在这里,分子通过涉及同一羰基的二叉 N-H...O 氢键和 C-X...O 卤素键连接,展示了该化合物在形成复杂分子结构中的作用 (Baillargeon 等人,2017).
化学合成和反应
在化学合成中,该化合物被用于各种反应。例如,它的衍生物被用于 2-酰胺取代呋喃的狄尔斯-阿尔德反应,展示了其在有机合成和化学转化中的多功能性 (Padwa 等人,2003).
新化合物的开发
叔丁基(3-氨基-2,6-二氯吡啶-4-基)氨基甲酸酯有助于新化合物的开发,例如一锅串联钯催化胺化和分子内酰胺化过程。这一过程使得能够制备各种新型化合物,展示了其在推进化学合成和发现中的作用 (Scott,2006).
安全和危害
属性
IUPAC Name |
tert-butyl N-(3-amino-2,6-dichloropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)14-5-4-6(11)15-8(12)7(5)13/h4H,13H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWWJVHFBRLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)









![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)
![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)
